ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C13H14O4. It is a derivative of indane, a bicyclic hydrocarbon, and contains an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the esterification of 5-methoxy-1-oxoindane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-methoxy-1-oxoindane-2-carboxylic acid.
Reduction: Ethyl 5-methoxy-1-hydroxyindane-2-carboxylate.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of indane derivatives, including their potential as anticancer and antiviral agents
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects by binding to target proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methoxyindole-2-carboxylate: Another indole derivative with similar structural features.
5-Methoxy-1-oxoindane-2-carboxylic acid: The parent acid of the ester compound.
Ethyl 5-methoxy-2-oxoindane-1-carboxylate: A positional isomer with the ester group at a different position.
Uniqueness
ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its methoxy group and ester functionality make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 6-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(15)11-7-8-6-9(16-2)4-5-10(8)12(11)14/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCQPMOTAZCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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